Canrenoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

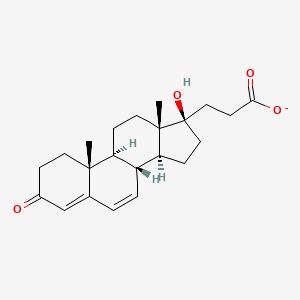

Canrenoate is a steroid acid anion. It is a conjugate base of a canrenoic acid.

Wissenschaftliche Forschungsanwendungen

1. Interaction with Digoxin Immunoassays

Canrenoate's interaction with digoxin immunoassays is noteworthy. Studies like the one by (Dasgupta et al., 2012) and (Defrance et al., 2011) have shown that canrenoate and its metabolites do not significantly interfere with modern digoxin immunoassays. This finding is crucial for accurate drug monitoring in clinical settings.

2. Treatment of Ascites in Cirrhosis

Canrenoate has been explored in the treatment of ascites in cirrhosis patients. (Angeli et al., 2009) compared sequential and combined diuretic therapy involving canrenoate in cirrhotic patients, revealing preferences for combined treatment due to fewer adverse effects like hyperkalemia.

3. Application in COVID-19-Associated Pneumonia and Fibrosis

The potential use of canrenoate in treating COVID-19-associated pneumonia and pulmonary fibrosis was investigated by (Kotfis et al., 2022). However, the study concluded that canrenoate did not significantly affect outcomes like mechanical ventilation time or hospitalization length in COVID-19 patients, indicating a need for further research in this area.

4. Effects on Myocardial Ischemia–Reperfusion

Canrenoate has been studied for its electrophysiological and antiarrhythmic properties during myocardial ischemia–reperfusion. (Alexandre et al., 2015) found that canrenoate can impact action potential duration and reduce ventricular arrhythmias occurrence, suggesting its potential use in managing conditions like STEMI.

5. Cardioprotective Effects at Reperfusion

The cardioprotective effects of canrenoate, especially when administered at reperfusion, have been explored. (Schmidt et al., 2010) showed that canrenoate can reduce myocardial infarct size, suggesting its efficacy in acute myocardial infarction treatment.

6. Use in Anterior Myocardial Infarction

Canrenoate's effects on systolic and diastolic function in patients with acute anterior myocardial infarction have been evaluated by (Di Pasquale et al., 2005). The study found beneficial effects on parameters like mitral E-wave-A-wave ratio and left ventricular end-systolic volume, indicating its potential in post-myocardial infarction care.

7. Cross Reactivity and Interferences in Assays

The cross reactivity of canrenoate in different biochemical assays was examined by (Romanelli & Gentilini, 2004). Their findings are significant for understanding potential diagnostic interferences when canrenoate is used clinically.

Eigenschaften

Produktname |

Canrenoate |

|---|---|

Molekularformel |

C22H29O4- |

Molekulargewicht |

357.5 g/mol |

IUPAC-Name |

3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |

InChI |

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/p-1/t16-,17+,18+,20+,21+,22-/m1/s1 |

InChI-Schlüssel |

PBKZPPIHUVSDNM-WNHSNXHDSA-M |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C |

Kanonische SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

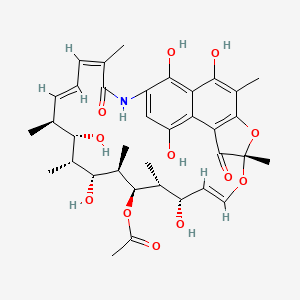

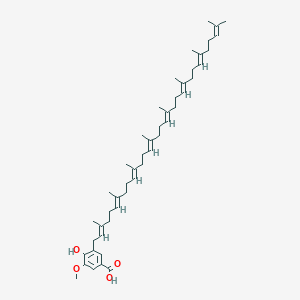

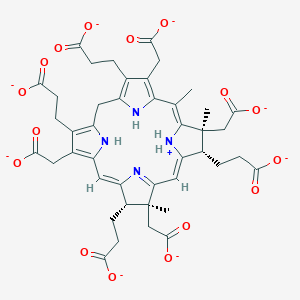

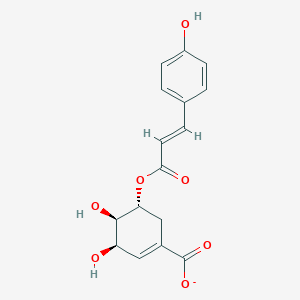

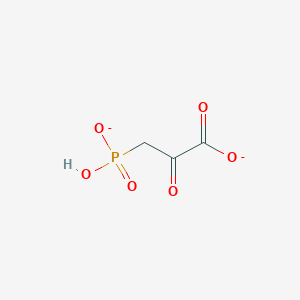

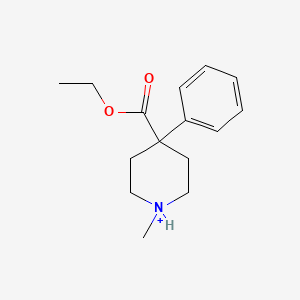

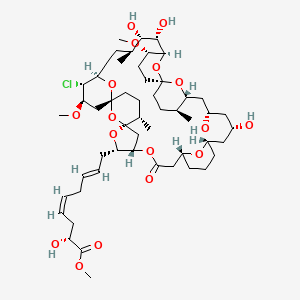

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA(6-)](/img/structure/B1263358.png)

![[5-(Aminomethyl)-3-furyl]methyl phosphate](/img/structure/B1263361.png)

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)](/img/structure/B1263365.png)

![5-(5-(3-(1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole](/img/structure/B1263373.png)